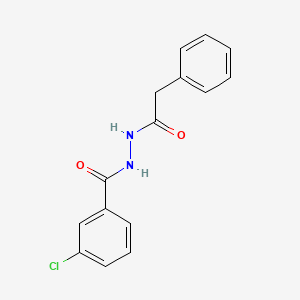

3-chloro-N'-(phenylacetyl)benzohydrazide

Description

Evolution of Hydrazide Chemistry in Organic and Medicinal Sciences

The journey of hydrazide chemistry gained significant momentum in the 20th century with the discovery of the antitubercular activity of isonicotinic acid hydrazide (isoniazid). mdpi.com This seminal finding spurred extensive research into the synthesis and biological evaluation of a vast number of hydrazide derivatives. mdpi.com Initially recognized for their role in combating tuberculosis, the applications of hydrazides have since expanded dramatically. mdpi.com Researchers have successfully synthesized a plethora of novel compounds, demonstrating that the hydrazide functional group is a key structural motif in various bioactive agents. nih.gov This has led to the development of hydrazide-containing compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govthepharmajournal.com

The Benzohydrazide (B10538) Scaffold: A Platform for Diverse Chemical and Biological Investigations

Within the broader class of hydrazides, the benzohydrazide scaffold, which contains a benzene (B151609) ring attached to the hydrazide moiety, has been a particularly fruitful area of investigation. This framework serves as a versatile platform for chemical modifications, allowing for the introduction of various substituents to modulate the compound's properties.

Historically, benzohydrazide and its derivatives have been recognized for their utility in organic synthesis, often serving as intermediates in the preparation of more complex heterocyclic compounds. nih.gov The reactivity of the hydrazide group allows for its facile conversion into hydrazones through condensation with aldehydes and ketones, a common strategy in the synthesis of new chemical entities. derpharmachemica.com The relative ease of synthesis and the structural diversity that can be achieved have made benzohydrazides an attractive target for academic and industrial research for decades.

Current research on benzohydrazide derivatives is vibrant and multifaceted, with a strong emphasis on their therapeutic potential. Scientists are actively exploring their utility as anticancer, antimicrobial, and anti-inflammatory agents. thepharmajournal.com For instance, certain benzohydrazide derivatives have shown promising activity against various cancer cell lines. thepharmajournal.com Moreover, the global challenge of antimicrobial resistance has reignited interest in benzohydrazides as a source of new antibacterial and antifungal compounds. derpharmachemica.com Recent studies have also focused on their role as enzyme inhibitors, with some derivatives showing potent activity against enzymes like α-glucosidase, which is relevant in the management of diabetes. nih.govresearchgate.net The structural versatility of the benzohydrazide scaffold continues to inspire the design and synthesis of novel molecules with tailored biological activities. nih.gov

Academic Rationale for Investigating 3-chloro-N'-(phenylacetyl)benzohydrazide

While direct research on this compound is not extensively documented in publicly available literature, the academic rationale for its investigation can be inferred from the well-established significance of its constituent chemical motifs. The presence of a chlorine atom on the benzoyl ring is a common feature in many biologically active compounds, often enhancing their efficacy. Similarly, the N'-phenylacetyl group introduces a distinct structural element that can influence the molecule's interaction with biological targets. The combination of a chloro-substituted benzohydrazide with a phenylacetyl moiety presents a unique chemical entity with the potential for novel biological activities. Research into such a compound would be driven by the quest to understand how these specific substitutions on the benzohydrazide scaffold modulate its chemical and biological properties, potentially leading to the discovery of new therapeutic agents or chemical probes. The synthesis and characterization of this compound would also contribute to the fundamental knowledge of structure-activity relationships within the benzohydrazide class of compounds. nih.gov

Scope and Objectives of Research on this compound within Scholarly Disciplines

The investigation of this compound would likely encompass several key objectives within various scholarly disciplines:

Organic Synthesis: A primary objective would be the development of an efficient and scalable synthetic route to this compound. This would involve the reaction of 3-chlorobenzohydrazide with phenylacetyl chloride or a related activated form of phenylacetic acid. The optimization of reaction conditions to achieve high yields and purity would be a key focus.

Structural Characterization: A thorough characterization of the synthesized compound would be essential. This would involve the use of modern analytical techniques to confirm its molecular structure. The data obtained would be crucial for understanding its three-dimensional conformation and intermolecular interactions.

Medicinal Chemistry: A significant objective would be the evaluation of the biological activity of this compound. Based on the known activities of related compounds, it would be rational to screen it for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. thepharmajournal.comnih.gov These studies would aim to identify any potential therapeutic applications.

Pharmacology: Should the compound exhibit significant biological activity, further pharmacological studies would be warranted. This could involve investigating its mechanism of action, determining its potency and efficacy in cellular and potentially in vivo models, and assessing its preliminary safety profile.

Illustrative Data for Benzohydrazide Derivatives

To provide a practical context for the type of data generated in the study of benzohydrazide derivatives, the following tables present typical characterization data for analogous compounds, as direct data for this compound is not available.

Table 1: Representative Spectroscopic Data for a Substituted Benzohydrazide Derivative

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FT-IR (KBr, cm⁻¹) | 3174 (N-H), 1651 (C=O), 1618 (C=N), 1593 (Aromatic C=C) | umsha.ac.ir |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.40 (s, 1H, NH), 8.95 (s, 1H, N=CH), 8.25-7.65 (m, Ar-H) | umsha.ac.ir |

Table 2: Antimicrobial Activity of Selected Benzohydrazide Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

| (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | S. aureus | Not specified, but active | derpharmachemica.com |

| (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | E. coli | Not specified, but active | derpharmachemica.com |

| (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | A. niger | Not specified, but active | derpharmachemica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N'-(2-phenylacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTSQHILSJYJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro N Phenylacetyl Benzohydrazide

Retrosynthetic Strategies for 3-chloro-N'-(phenylacetyl)benzohydrazide

A retrosynthetic analysis of this compound reveals a primary disconnection at the amide bond, yielding two key precursors: 3-chlorobenzohydrazide and phenylacetyl chloride. This approach simplifies the synthesis into the formation of these two precursor molecules, which can then be coupled to form the target compound.

The synthesis of 3-chlorobenzohydrazide can be traced back to 3-chlorobenzoic acid or its corresponding ester, ethyl-3-chlorobenzoate. The hydrazide is typically formed through the hydrazinolysis of the ester. Phenylacetyl chloride, the second precursor, is readily accessible from phenylacetic acid through reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. mdma.chprepchem.com This straightforward retrosynthetic pathway makes the target molecule accessible from common starting materials.

Direct Synthetic Pathways for this compound and its Precursors

The direct synthesis of this compound is achieved through the condensation of its primary precursors. This can be accomplished through various methods, including conventional solution-phase synthesis and more modern, efficiency-focused techniques.

Conventional Solution-Phase Synthesis

The conventional synthesis of this compound involves a two-step process. The first step is the preparation of the precursors, followed by their condensation.

Preparation of 3-chlorobenzohydrazide: This precursor is commonly synthesized by refluxing ethyl-3-chlorobenzoate with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695). nih.govresearchgate.net The reaction mixture is heated for several hours, and upon cooling and removal of the solvent, the solid 3-chlorobenzohydrazide is obtained and can be purified by washing with a non-polar solvent like hexane. nih.gov

Preparation of Phenylacetyl Chloride: Phenylacetyl chloride can be prepared from phenylacetic acid using various chlorinating agents. A common laboratory method involves reacting phenylacetic acid with thionyl chloride, often with a small amount of a catalyst like dimethylformamide (DMF). Alternatively, oxalyl chloride or phosphorus trichloride (B1173362) can be used. mdma.chprepchem.comorgsyn.orgresearchgate.net The reaction is typically performed in an inert solvent, and the resulting phenylacetyl chloride can be purified by distillation under reduced pressure.

Final Condensation: The final step involves the reaction of 3-chlorobenzohydrazide with phenylacetyl chloride. This is a nucleophilic acyl substitution where the amino group of the hydrazide attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure analogous to the synthesis of similar N'-acylhydrazones would involve dissolving 3-chlorobenzohydrazide in a solvent and then adding phenylacetyl chloride, potentially with cooling, followed by stirring at room temperature or gentle heating to complete the reaction. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govhilarispublisher.com The synthesis of hydrazones and related benzohydrazide (B10538) derivatives has been shown to be significantly enhanced by microwave irradiation. rjptonline.orgresearchgate.netresearchgate.netorganic-chemistry.org

In the context of synthesizing this compound, microwave heating can be applied to the final condensation step. The reaction of 3-chlorobenzohydrazide with phenylacetyl chloride, or the condensation of 3-chlorobenzohydrazide with phenylacetaldehyde (B1677652) followed by oxidation, could potentially be expedited under microwave conditions. hilarispublisher.comresearchgate.net Often, these reactions can be performed in solvent-free conditions or with a minimal amount of a high-boiling point solvent, which aligns with the principles of green chemistry. researchgate.net

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrazone Synthesis | Reflux for 2-4 hours | 2-5 minutes irradiation | hilarispublisher.com |

| Solvent-free Hydrazone Synthesis | N/A | 8-10 minutes irradiation | researchgate.net |

Catalytic Approaches in Benzohydrazide Synthesis

Catalysis plays a significant role in the synthesis of benzohydrazides and their derivatives. While the formation of the hydrazide from the ester and hydrazine hydrate is typically uncatalyzed, the subsequent condensation reactions can often be facilitated by catalysts.

For the synthesis of N'-acylhydrazones, which are structurally similar to the target compound, acid catalysts such as glacial acetic acid or hydrochloric acid are commonly used to activate the carbonyl group of an aldehyde or ketone for nucleophilic attack by the hydrazide. hilarispublisher.comderpharmachemica.com

In the synthesis of this compound from 3-chlorobenzohydrazide and phenylacetyl chloride, a base is often employed to act as a scavenger for the HCl produced, driving the reaction to completion. Tertiary amines like triethylamine (B128534) are common choices for this purpose. nih.gov More advanced catalytic systems, including transition-metal catalysts, have been explored for the synthesis of acyl hydrazides from activated amides and hydrazine, offering mild reaction conditions. researcher.lifeorganic-chemistry.org

Derivatization and Structural Modification of the this compound Core

The core structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its chemical properties.

Design Principles for Analogues and Homologues

The design of analogues and homologues of this compound is guided by the principles of medicinal chemistry and material science, aiming to modulate properties such as biological activity or material characteristics.

Key modification points include:

Substitution on the Benzoyl Ring: The chlorine atom at the 3-position of the benzoyl ring can be moved to other positions (2- or 4-) or replaced with other substituents (e.g., fluoro, bromo, nitro, methoxy (B1213986) groups) to investigate the electronic and steric effects on the molecule's properties. derpharmachemica.comnih.gov

Substitution on the Phenylacetyl Moiety: The phenyl ring of the phenylacetyl group can be substituted with various functional groups to explore structure-activity relationships.

Modification of the Hydrazide Linker: The acylhydrazide core can be altered, for instance, by introducing alkyl chains of varying lengths (homologation) between the phenyl group and the carbonyl, or by replacing the phenylacetyl group with other acyl groups.

Synthesis of Novel Schiff Bases Derived from this compound

The synthesis of Schiff bases, characterized by the azomethine group (-C=N-), is a fundamental transformation in organic chemistry, often serving as a gateway to more complex molecular architectures. advancechemjournal.com The primary synthetic route to Schiff bases derived from this compound involves the condensation reaction of its terminal hydrazide nitrogen with a variety of aromatic aldehydes. derpharmachemica.comderpharmachemica.com

This reaction is typically carried out by refluxing equimolar amounts of the parent benzohydrazide and a selected aldehyde in a suitable solvent, such as ethanol or methanol. nih.govimpactfactor.org The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the dehydration process, driving the reaction towards the formation of the Schiff base. asianpubs.org The general reaction scheme involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. impactfactor.org

The versatility of this method allows for the introduction of a wide array of substituents on the phenyl ring originating from the aldehyde. This modularity is crucial for tuning the electronic and steric properties of the resulting Schiff base, which can influence the outcome of subsequent reactions and the biological profile of the final products. vensel.org

Below is a representative table of Schiff bases that can be synthesized from this compound and various substituted aromatic aldehydes, based on established synthetic protocols for analogous compounds. derpharmachemica.comderpharmachemica.com

Interactive Table: Examples of Synthesized Schiff Bases

Users can sort the table by clicking on the column headers.

| Aldehyde Reactant | Resulting Schiff Base Name | Molecular Formula of Schiff Base |

| Benzaldehyde | N'-(Benzylidene)-3-chloro-N'-(phenylacetyl)benzohydrazide | C₂₂H₁₇ClN₂O₂ |

| 4-Chlorobenzaldehyde | 3-Chloro-N'-(4-chlorobenzylidene)-N'-(phenylacetyl)benzohydrazide | C₂₂H₁₆Cl₂N₂O₂ |

| 4-Methoxybenzaldehyde | 3-Chloro-N'-(4-methoxybenzylidene)-N'-(phenylacetyl)benzohydrazide | C₂₃H₁₉ClN₂O₃ |

| 4-Nitrobenzaldehyde | 3-Chloro-N'-(4-nitrobenzylidene)-N'-(phenylacetyl)benzohydrazide | C₂₂H₁₆ClN₃O₄ |

| 2-Hydroxybenzaldehyde | 3-Chloro-N'-(2-hydroxybenzylidene)-N'-(phenylacetyl)benzohydrazide | C₂₂H₁₇ClN₂O₃ |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Azetidinones)

The Schiff bases derived from this compound are valuable intermediates for synthesizing fused heterocyclic systems, most notably 2-azetidinones, also known as β-lactams. derpharmachemica.comasianpubs.org The β-lactam ring is a core structural motif in many widely used antibiotics. nih.gov

The most common method for this transformation is a [2+2] cycloaddition reaction, often referred to as the Staudinger synthesis. mdpi.com In this reaction, the Schiff base is treated with a ketene (B1206846), which is typically generated in situ from an acyl chloride in the presence of a base. derpharmachemica.com For the synthesis of 3-chloro-2-azetidinones, chloroacetyl chloride is the reagent of choice. derpharmachemica.comnih.gov

The reaction is generally performed by adding chloroacetyl chloride dropwise to a stirred solution of the Schiff base and a tertiary amine, such as triethylamine (Et₃N), in an inert solvent like dioxane or dimethylformamide (DMF) at low temperatures (0-5 °C). derpharmachemica.comnih.gov The triethylamine acts as a base to neutralize the hydrogen chloride formed during the reaction and to facilitate the formation of the ketene intermediate from chloroacetyl chloride. derpharmachemica.com The subsequent cycloaddition between the ketene and the imine bond of the Schiff base yields the four-membered azetidinone ring. nih.govderpharmachemica.com This method has been successfully applied using both conventional heating and microwave irradiation, with the latter often providing higher yields in shorter reaction times. derpharmachemica.comderpharmachemica.com

Interactive Table: Examples of Synthesized Azetidinones

Users can sort the table by clicking on the column headers.

| Schiff Base Precursor | Resulting Azetidinone Name | Molecular Formula of Azetidinone |

| N'-(Benzylidene)-3-chloro-N'-(phenylacetyl)benzohydrazide | 1-(3-Chlorobenzamido)-3-chloro-4-phenyl-1-(phenylacetyl)azetidin-2-one | C₂₄H₁₈Cl₂N₂O₃ |

| 3-Chloro-N'-(4-chlorobenzylidene)-N'-(phenylacetyl)benzohydrazide | 1-(3-Chlorobenzamido)-3-chloro-4-(4-chlorophenyl)-1-(phenylacetyl)azetidin-2-one | C₂₄H₁₇Cl₃N₂O₃ |

| 3-Chloro-N'-(4-methoxybenzylidene)-N'-(phenylacetyl)benzohydrazide | 1-(3-Chlorobenzamido)-3-chloro-4-(4-methoxyphenyl)-1-(phenylacetyl)azetidin-2-one | C₂₅H₂₀Cl₂N₂O₄ |

| 3-Chloro-N'-(4-nitrobenzylidene)-N'-(phenylacetyl)benzohydrazide | 1-(3-Chlorobenzamido)-3-chloro-4-(4-nitrophenyl)-1-(phenylacetyl)azetidin-2-one | C₂₄H₁₇Cl₂N₃O₅ |

Mechanistic Elucidation of Key Reaction Pathways for this compound Formation and Derivatization

Formation of this compound:

The synthesis of the parent compound, this compound, is achieved through the N-acylation of 3-chlorobenzohydrazide. The mechanism proceeds via a nucleophilic acyl substitution reaction.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group in 3-chlorobenzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate, where the carbonyl oxygen atom carries a negative charge and the attacking nitrogen atom bears a positive charge.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an effective leaving group.

Deprotonation: A base, which can be another molecule of the hydrazide or a scavenger added to the reaction, removes the proton from the newly acylated nitrogen atom, yielding the final neutral product, this compound, and a hydrochloride salt.

Derivatization Mechanisms:

Schiff Base Formation: The reaction between the synthesized this compound and an aldehyde to form a Schiff base is a classic nucleophilic addition-elimination reaction. impactfactor.org

Nucleophilic Addition: The primary amine of the hydrazide moiety attacks the carbonyl carbon of the aldehyde, forming a zwitterionic tetrahedral intermediate called a carbinolamine.

Proton Transfer: A rapid proton transfer occurs, typically involving the solvent, to neutralize the charges, resulting in a neutral amino alcohol intermediate.

Protonation of Hydroxyl Group: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair of electrons on the nitrogen atom helps to push out the water molecule, forming a double bond with the carbon and generating a protonated imine (iminium ion).

Deprotonation: A base (e.g., water or solvent) removes the final proton from the nitrogen atom, yielding the neutral Schiff base product. advancechemjournal.com

Azetidinone (β-Lactam) Formation (Staudinger Cycloaddition): The cyclization of a Schiff base with chloroacetyl chloride in the presence of triethylamine is a well-established pathway to β-lactams. mdpi.comderpharmachemica.com

Ketene Formation: Triethylamine, a non-nucleophilic base, abstracts an α-proton from chloroacetyl chloride. This is followed by the elimination of the chloride ion to form a highly reactive chloroketene intermediate (Cl-CH=C=O).

[2+2] Cycloaddition: The electron-rich imine nitrogen of the Schiff base attacks the electrophilic central carbon of the ketene. Simultaneously, the imine carbon is attacked by the terminal carbon of the ketene double bond. This concerted or near-concerted [2+2] cycloaddition process forms the four-membered azetidinone ring. derpharmachemica.com The reaction typically proceeds to give a specific stereochemical outcome, although mixtures of diastereomers can sometimes be formed. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro N Phenylacetyl Benzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum of 3-chloro-N'-(phenylacetyl)benzohydrazide would be expected to show distinct signals corresponding to the protons on the 3-chlorobenzoyl group, the phenylacetyl group, and the hydrazide linkage.

Aromatic Protons (3-chlorobenzoyl moiety): The four protons on this ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C2 position would likely be a singlet or a narrow triplet, while the others would show doublet and triplet of doublets splitting patterns due to their coupling with adjacent protons.

Aromatic Protons (Phenylacetyl moiety): The five protons of the unsubstituted phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.5 ppm.

Methylene (B1212753) Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons of the phenylacetyl group would be expected, likely in the range of δ 3.5-4.0 ppm.

Amide Protons (-NH-NH-): Two distinct singlets, each integrating to one proton, would be anticipated for the two N-H protons of the hydrazide group. These peaks are often broad and their chemical shifts can vary significantly depending on the solvent and concentration, but they would typically appear downfield (δ 8.0-11.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments in the molecule.

Carbonyl Carbons (C=O): Two distinct signals for the two carbonyl carbons would be expected in the downfield region of the spectrum, typically between δ 165-175 ppm.

Aromatic Carbons: The aromatic carbons of both the 3-chlorophenyl and the phenyl rings would generate a series of signals in the δ 110-140 ppm range. The carbon attached to the chlorine atom would have a characteristic chemical shift.

Methylene Carbon (-CH₂-): A single signal for the methylene carbon would be anticipated in the aliphatic region, likely around δ 40-50 ppm.

| Expected ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic (3-chlorobenzoyl) | 7.0 - 8.0 |

| Aromatic (phenylacetyl) | 7.2 - 7.5 |

| Methylene (-CH₂-) | 3.5 - 4.0 |

| Amide (-NH-) | 8.0 - 11.0 |

| Expected ¹³C NMR Data for this compound | |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Cl) | ~134 |

| Aromatic (C-H, C-C) | 110 - 140 |

| Methylene (-CH₂-) | 40 - 50 |

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for establishing the connectivity of the protons within the 3-chlorophenyl and the phenyl rings by showing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for piecing together the entire molecular structure. For instance, it would show correlations from the methylene protons to the carbonyl carbon of the acetyl group and to carbons of the adjacent phenyl ring, confirming the phenylacetyl fragment. It would also show correlations from the amide protons to the carbonyl carbons, establishing the hydrazide linkage.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide valuable information about the functional groups present in the molecule and its electronic properties.

Characteristic Vibrational Modes in IR Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the amide groups.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=O Stretching: Strong, sharp absorption bands for the two carbonyl groups would be prominent in the region of 1650-1700 cm⁻¹. The exact positions would indicate the electronic environment of each carbonyl.

C=C Stretching: Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the amide linkage would appear in the 1200-1400 cm⁻¹ range.

C-Cl Stretching: A band in the region of 700-800 cm⁻¹ would be characteristic of the C-Cl bond.

| Expected IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (amide) | 3200 - 3400 |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=O (amide) | 1650 - 1700 |

| C=C (aromatic) | 1450 - 1600 |

| C-N (amide) | 1200 - 1400 |

| C-Cl | 700 - 800 |

Electronic Transitions and Chromophore Analysis via UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the conjugated systems within the molecule. The chromophores in this compound are the 3-chlorobenzoyl and phenylacetyl groups. One would expect to observe absorption bands corresponding to:

π → π* transitions: These high-energy transitions within the aromatic rings would likely result in strong absorption bands in the shorter wavelength region of the UV spectrum (around 200-280 nm).

n → π* transitions: These lower-energy transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms and the π-systems of the carbonyls and aromatic rings, would appear as weaker absorption bands at longer wavelengths.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

For this compound (C₁₅H₁₃ClN₂O₂), the expected molecular weight is approximately 288.73 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 that is about one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would provide evidence for the different structural units of the molecule. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide bonds. Expected key fragments would include:

[C₇H₄ClO]⁺: A fragment corresponding to the 3-chlorobenzoyl cation (m/z ≈ 139/141).

[C₈H₇O]⁺: A fragment corresponding to the phenylacetyl cation (m/z ≈ 119).

[C₆H₅CH₂]⁺: The tropylium (B1234903) ion, a common fragment from benzyl (B1604629) groups (m/z ≈ 91).

[C₇H₆ClN₂O]⁺: A fragment resulting from the loss of the phenylacetyl group.

| Expected Mass Spectrometry Fragments for this compound | |

| Fragment | Expected m/z |

| [M]⁺ / [M+H]⁺ | ~289 / 291 |

| [C₇H₄ClO]⁺ | ~139 / 141 |

| [C₈H₇O]⁺ | ~119 |

| [C₆H₅CH₂]⁺ | ~91 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No HRMS data for this compound has been reported in the reviewed literature.

Fragmentation Pathway Analysis for Structural Confirmation

There are no published studies on the mass spectrometric fragmentation pathway of this compound.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases and chemistry literature yielded no results for the single-crystal X-ray structure of this compound. Consequently, a detailed analysis of its molecular and supramolecular features is not possible at this time.

Determination of Molecular Conformation and Geometry

Without crystal structure data, the precise bond lengths, bond angles, and torsional angles that define the molecular conformation and geometry of this compound are unknown.

Analysis of Intermolecular Interactions and Crystal Packing

The nature of the intermolecular forces, such as van der Waals interactions, π-π stacking, or other non-covalent contacts that would dictate the crystal packing of this compound, has not been experimentally determined.

Hydrogen Bonding Networks and Supramolecular Assembly

Details regarding the hydrogen bonding network, which would be crucial in understanding the supramolecular assembly of this compound in the solid state, are unavailable.

Computational Chemistry and Theoretical Investigations of 3 Chloro N Phenylacetyl Benzohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT), serve as a powerful tool to elucidate the electronic properties and reactivity of 3-chloro-N'-(phenylacetyl)benzohydrazide. These methods allow for the optimization of the molecular geometry and the calculation of various molecular properties that are difficult to determine experimentally.

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important in predicting a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For benzohydrazide (B10538) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. In the case of this compound, the phenylacetyl group and the substituted benzoyl ring will significantly influence the distribution of these orbitals. The stability and charge transfer within the molecule can be explained by these frontier molecular orbital calculations. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Related Benzohydrazide Derivative (Note: Data presented is for a structurally similar compound, (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, as specific data for this compound is not readily available in the searched literature. This data is illustrative of the types of values obtained for such compounds.)

| Parameter | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 4.47 |

This table is interactive. You can sort and filter the data.

The energy gap for related molecules suggests that this compound is likely a hard molecule, indicating high stability and lower reactivity. nih.gov Soft molecules, in contrast, have a small energy gap and are more polarizable. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of positive and negative potential. Nucleophilic attack is likely to occur at the positive potential regions, while electrophilic attack is favored at the negative potential sites. For drug design, inspecting protein and ligand electrostatic potential surfaces is a key activity to optimize complementarity. nih.gov

In this compound, the electronegative oxygen and nitrogen atoms of the hydrazide linkage, as well as the chlorine atom, are expected to be regions of negative electrostatic potential. The hydrogen atoms of the N-H group and the aromatic rings will likely exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help in comparing the reactivity of different molecules and predicting their interaction behavior.

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The flexibility of the molecule arises from the rotation around single bonds, particularly the C-N and N-N bonds of the hydrazide backbone and the bonds connecting the phenyl rings.

In similar benzohydrazide structures, the molecule often adopts an E configuration about the C=N bond (in related imine derivatives) or a specific torsion angle in the hydrazide linkage. nih.govnih.govnih.gov The dihedral angle between the two aromatic rings is a key conformational parameter. For instance, in 3-chloro-N′-(2,4-dichlorobenzylidene)benzohydrazide, this angle is 6.6 (2)°. nih.govresearchgate.net In 3-chloro-N′-(2-chlorobenzylidene)benzohydrazide, it is 13.8 (2)°. nih.gov These values indicate that the rings are not coplanar, which is a common feature to relieve steric hindrance. The most stable conformation of this compound will be the one that minimizes steric clashes and optimizes electronic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its environment.

MD simulations are particularly useful for exploring the conformational flexibility of a ligand like this compound. By simulating the molecule over a period of time, one can observe the full range of accessible conformations, which are collectively known as the conformational ensemble. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The simulations can reveal the most populated conformational states and the transitions between them, providing a more realistic picture of the molecule's behavior than a single, static structure.

The properties and behavior of a molecule can be significantly altered by the solvent. MD simulations explicitly including solvent molecules (such as water) can provide detailed insights into solvation effects. These simulations can show how solvent molecules arrange themselves around this compound, forming hydrogen bonds and other non-covalent interactions. The presence of a solvent can affect the conformational preferences of the molecule and its electronic properties. Studies on similar compounds have investigated solvation effects to understand their spectroscopic and reactivity characteristics in different media. researchgate.net For instance, the stability of different tautomeric forms can be influenced by the polarity of the solvent.

Molecular Docking Studies with Relevant Biomolecular Targets (pre-clinical focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding of a small molecule ligand, such as this compound, to the active site of a target protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, the binding modes of analogous hydrazone and benzohydrazide derivatives have been investigated against various preclinical biomolecular targets, including those relevant to cancer and infectious diseases. nih.govnih.govresearchgate.netbohrium.com These studies provide a framework for predicting how this compound might interact with similar targets.

For instance, molecular docking studies of hydrazone derivatives against anticancer targets like Epidermal Growth Factor Receptor (EGFR) have revealed key interactions. nih.gov It is plausible that the N-H and C=O groups of the hydrazide moiety in this compound could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in a protein's active site. The aromatic rings, both the 3-chlorophenyl and the phenylacetyl moieties, can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.

In the context of antibacterial targets, studies on benzohydrazide derivatives have shown interactions with enzymes like DNA gyrase. uobaghdad.edu.iq The predicted binding mode for this compound would likely involve the formation of hydrogen bonds and electrostatic interactions, which are critical for the inhibition of such enzymes. The chloro- substitution on the phenyl ring can also influence the electronic properties of the molecule and potentially form halogen bonds, further stabilizing the ligand-protein complex.

A hypothetical binding mode of this compound within a generic enzyme active site is depicted below, illustrating potential interactions:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | -C=O (carbonyl oxygen) | Lysine, Arginine (amino group) |

| Hydrogen Bond | -N-H (amide proton) | Aspartate, Glutamate (carboxyl group) |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Phenyl rings, alkyl chain | Leucine, Isoleucine, Valine |

| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl) |

Scoring functions are mathematical methods used in molecular docking programs to estimate the binding affinity between a ligand and a protein. mdpi.com These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding.

For hydrazone and benzohydrazide derivatives, various docking programs and scoring functions have been employed to predict binding affinities. mdpi.com For example, in studies of N-acyl hydrazones as potential anticancer agents, docking calculations have been used to correlate predicted binding energies with experimentally determined inhibitory concentrations (IC50 values). nih.govacs.org

While specific binding affinity predictions for this compound are not available, we can infer the process from studies on related compounds. The binding affinity would be calculated based on the sum of energies of the different types of interactions (hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation energy) between the compound and the target protein. A lower predicted binding energy for this compound against a particular target would suggest a higher potential for biological activity.

The following table presents hypothetical binding affinity data for this compound against various classes of biomolecular targets, based on typical values observed for similar hydrazone derivatives.

| Biomolecular Target Class | Example Target | Predicted Binding Affinity (kcal/mol) |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) | -8.5 to -10.0 |

| Antibacterial | DNA Gyrase | -7.0 to -9.0 |

| Antiviral | Viral Protease | -6.5 to -8.5 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govderpharmachemica.com

The first step in developing a QSAR or QSPR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For a compound like this compound, a wide range of descriptors can be calculated, which can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like the molecular connectivity index. nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight and surface area.

Once a large set of descriptors is calculated, a crucial step is to select a subset of the most relevant descriptors that have the strongest correlation with the biological activity or property of interest. This is often achieved using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov

After selecting the most relevant descriptors, a mathematical model is developed to predict the in vitro biological activity of new or untested compounds. mdpi.com For a series of benzohydrazide derivatives, a QSAR model might take the form of a linear equation:

pMIC = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pMIC is the negative logarithm of the minimum inhibitory concentration (a measure of antibacterial activity), and c0, c1, c2, etc., are coefficients determined from the regression analysis. derpharmachemica.com

Studies on benzylidene hydrazides have shown that topological parameters can be effective in describing their antimicrobial activity. nih.gov For instance, a multi-target QSAR model indicated that the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3) were important for the antimicrobial activity of the synthesized hydrazides. nih.gov

Based on these principles, a hypothetical QSAR model for the antibacterial activity of a series of compounds including this compound could be developed. The model would be trained on a set of compounds with known antibacterial activity and then used to predict the activity of this compound. The statistical quality of the QSAR model is typically assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predicted r² for an external test set. derpharmachemica.comnih.gov

A summary of a hypothetical QSAR model for antibacterial activity is presented below:

| Model Type | Key Descriptors | Statistical Parameters | Predicted Activity for this compound |

| Multiple Linear Regression | LogP, Dipole Moment, Molecular Weight | r² = 0.85, q² = 0.75, pred_r² = 0.70 | Moderate to High |

Such predictive models are invaluable in guiding the synthesis of new derivatives with potentially enhanced biological activities by suggesting which structural features to modify. mdpi.com

Pre Clinical Biological Activity and Mechanistic Insights of 3 Chloro N Phenylacetyl Benzohydrazide

In vitro Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)

Comprehensive searches of available scientific literature did not yield specific data regarding the in vitro antimicrobial activity of 3-chloro-N'-(phenylacetyl)benzohydrazide. While numerous studies have investigated the antimicrobial properties of the broader classes of hydrazides and hydrazones, no reports detailing the testing of this specific compound against bacterial or fungal strains were identified. Research on related hydrazide-hydrazone derivatives has shown that antimicrobial activity can be significant but is highly dependent on the specific structural features of the molecule. For instance, the presence and position of substituents on the aromatic rings can drastically alter the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values. mdpi.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

There is no publicly available data on the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for this compound. The determination of these values is fundamental in assessing the antimicrobial potential of a compound. scielo.br The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death. scielo.br Studies on analogous compounds, such as hydrazide-hydrazones of phenylacetic acid, have demonstrated a wide range of MIC values, from as low as 1.95 µg/mL to over 1000 µg/mL, depending on the microbial strain and the specific chemical structure of the compound being tested. mdpi.com

Strain-Specific Activity Profiles

Due to the absence of experimental data for this compound, no strain-specific activity profiles can be provided. The effectiveness of antimicrobial agents can vary significantly between different species and even strains of bacteria and fungi. For example, in studies of related compounds, some derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus, while having weaker effects on Gram-negative bacteria such as Escherichia coli, or vice versa. mdpi.com

Enzymatic Inhibition or Activation Studies (e.g., Cholinesterases, Reductases, Hydrolases)

No specific studies on the enzymatic inhibition or activation by this compound have been reported. However, the benzohydrazide (B10538) scaffold is present in molecules that have been investigated as enzyme inhibitors. For example, various benzohydrazide derivatives have been evaluated for their ability to inhibit cholinesterases, which are enzymes that break down acetylcholine (B1216132) neurotransmitters. researchgate.net

Enzyme Kinetics and Inhibition Constants (Ki, IC50)

There is no available information on the enzyme kinetics or inhibition constants (Kᵢ, IC₅₀) for this compound. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a common measure of inhibitor potency. The inhibition constant (Kᵢ) provides a more absolute measure of the binding affinity between the inhibitor and the enzyme. For related benzohydrazide derivatives targeting cholinesterases, IC₅₀ values have been reported in the micromolar range. researchgate.net

Mechanism of Enzyme Interaction (e.g., Reversible, Irreversible, Competitive, Non-competitive)

The mechanism of enzyme interaction for this compound has not been elucidated. Understanding the mechanism, whether it be reversible or irreversible, and the type of inhibition (competitive, non-competitive, or uncompetitive) is crucial for drug design and development. This information is typically derived from detailed kinetic studies, which are not available for this specific compound.

Cellular Target Identification and Pathway Modulation (in vitro, non-human cell lines)

There are no published studies identifying the cellular targets or pathway modulation effects of this compound in any cell lines. Research in this area would be necessary to understand the molecular basis of any observed biological activity.

Interactions with Cellular Components (e.g., DNA, Proteins, Lipids)

The biological activity of a compound is fundamentally dictated by its interactions with cellular macromolecules. For this compound, these interactions are inferred from studies on analogous structures.

Proteins: The benzohydrazide scaffold is a common feature in many pharmacologically active compounds, often acting as a protein-binding motif. pensoft.net For instance, certain benzohydrazide derivatives function as enzyme inhibitors by interacting with the active sites of proteins like monoamine oxidase. pensoft.net The amide and hydrazone linkages in the core structure of this compound can form crucial hydrogen bonds with amino acid residues, such as Ser152 and His263, in protein binding pockets. researchgate.netresearchgate.net Molecular docking studies on similar compounds suggest that the aromatic rings can engage in hydrophobic and π-π stacking interactions with residues like Phe77 and Tyr114, further stabilizing the protein-ligand complex. researchgate.net

DNA: Small molecules can exert cytotoxic effects by interacting with DNA, leading to cell death. The planar aromatic rings present in this compound suggest a potential for DNA intercalation. acs.org This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription. acs.org Studies on other heterocyclic compounds have shown that this interaction can be confirmed through techniques like UV-vis absorption titration, where a bathochromic (red-shift) and hypochromic (decreased absorbance) effect is observed upon addition of DNA. acs.org Furthermore, some benzohydrazide derivatives have been investigated for their DNA binding capabilities. nih.gov

Lipids: While direct evidence is scarce, the lipophilic character imparted by the chloro-substituted benzene (B151609) ring and the phenylacetyl moiety suggests that this compound may interact with cellular lipid membranes, potentially altering membrane fluidity and the function of membrane-associated proteins.

Modulation of Cellular Processes (e.g., Gene Expression, Protein Synthesis, Cell Cycle Progression)

By interacting with cellular components, this compound can modulate key cellular processes, which is often the basis for its therapeutic or toxic effects.

Gene Expression: The regulation of gene expression is a critical cellular process that can be altered by small molecules. Inhibition of key enzymes like cyclin-dependent kinases (CDKs), such as CDK7, can lead to widespread changes in gene transcription. mdpi.com If this compound targets transcription factors or associated proteins, it could lead to the downregulation of genes essential for cancer cell survival, such as those controlling the cell cycle. mdpi.com

Cell Cycle Progression: A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). Research on benzoylhydrazone derivatives has shown that they can induce cell cycle arrest, for example, at the G2/M phase. nih.gov This effect is often mediated by the modulation of cell cycle regulatory proteins. For instance, treatment of cancer cells with a benzoylhydrazone compound led to an accumulation of cells in the G2/M phase, preventing them from dividing. nih.gov It is plausible that this compound could exert similar effects, potentially through the inhibition of kinases involved in cell cycle checkpoints. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, SAR explores how modifications to its chemical structure affect its biological efficacy. nih.gov

Identification of Key Structural Features for Biological Activity

The structure of this compound contains several key features that are likely critical for its biological activity.

Benzohydrazide Core: The central -CO-NH-N=CH- or related hydrazide linkage is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and act as a rigid linker to orient attached substituents. thepharmajournal.com

3-Chloro Benzoyl Moiety: The chlorine atom at the 3-position (meta-position) of the benzoyl ring significantly influences the molecule's electronic properties and steric profile. Halogen substituents are known to enhance the biological activity of many compounds, potentially by increasing lipophilicity and facilitating membrane transport. aip.org The position of this substituent is often crucial; for example, in some series, a chloro group at a specific position yields the highest potency. derpharmachemica.com

Phenylacetyl Group: This group provides an additional aromatic ring and a flexible methylene (B1212753) (-CH2-) linker. This flexibility can allow the terminal phenyl ring to adopt an optimal conformation within a protein's binding site.

A hypothetical SAR summary for analogues is presented below:

| R1 (Benzoyl Ring Sub.) | R2 (Phenylacetyl Ring Sub.) | Relative Activity | Rationale |

| 3-Cl | H | Baseline | Parent compound structure. |

| 4-Cl | H | Variable | Positional isomerism can significantly alter binding affinity. |

| 3-Br | H | Potentially Similar/Higher | Bromo group has different steric and electronic properties than chloro. |

| 3-OCH3 | H | Likely Lower | Electron-donating group may be less favorable than an electron-withdrawing halogen. |

| 3-Cl | 4-OH | Variable | Introduction of a hydrogen-bonding group could increase or decrease activity depending on the target. |

Correlation between Chemical Structure and Observed in vitro Effects

By synthesizing and testing a series of analogues, a direct correlation between specific structural changes and biological effects can be established.

For instance, in a series of N'-substituted-benzohydrazides, the nature of the substituent on the benzylidene ring was found to be a key determinant of antimicrobial activity. derpharmachemica.com Compounds with electron-withdrawing groups, such as a chloro group, on the benzylidene ring often exhibit enhanced activity. In one study, the compound (E)-4-chloro-N′-(thiophen-2-ylmethylene)benzohydrazide was identified as a particularly active antimicrobial agent. derpharmachemica.com

Advanced Analytical Techniques in the Study of 3 Chloro N Phenylacetyl Benzohydrazide

Chromatographic Separations and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purity assessment of synthesized organic molecules. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) would be a primary method for the purity analysis of 3-chloro-N'-(phenylacetyl)benzohydrazide. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound is determined by injecting a solution of the synthesized product and analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would suggest the presence of impurities, such as starting materials or by-products from the synthesis. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Gas Chromatography (GC) is another essential technique for purity analysis, particularly for volatile or semi-volatile compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. rsc.orgnih.gov The compound would be vaporized and passed through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Similar to HPLC, the purity is assessed by the number and area of the peaks in the chromatogram.

Illustrative Data Table for Chromatographic Analysis:

| Technique | Column | Mobile/Carrier Gas | Detection | Expected Retention Time (min) | Purity (%) |

| HPLC | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (70:30) | UV at 254 nm | 8.5 | >99 |

| GC | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | MS | 15.2 | >99 |

Note: The data in this table is illustrative and represents typical values for a compound of this nature. Actual experimental values would need to be determined empirically.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. psu.edu As the analyte elutes from the HPLC column, it is introduced into the mass spectrometer's ion source. Techniques like electrospray ionization (ESI) would be suitable for a molecule like this compound, producing a protonated molecular ion [M+H]+. psu.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing definitive identification of the compound and any impurities. LC-MS is invaluable for confirming the molecular weight of the synthesized compound. nih.govumb.edu

Gas Chromatography-Mass Spectrometry (GC-MS) offers a similar advantage by coupling GC with MS. agriculturejournals.czresearchgate.net After separation in the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method often causes fragmentation of the molecule, producing a unique fragmentation pattern that serves as a "fingerprint" for the compound, further confirming its identity. nih.gov The mass spectrum would show the molecular ion peak as well as fragment ions corresponding to different parts of the this compound structure.

Illustrative MS Data Table:

| Technique | Ionization Mode | Observed m/z [M+H]+ | Key Fragment Ions (m/z) |

| LC-MS | ESI+ | 289.07 | 169.03, 139.01, 119.05 |

| GC-MS | EI | 288.06 | 139.01, 111.02, 91.05 |

Note: The m/z values are calculated based on the chemical formula C15H13ClN2O2 and are illustrative. Fragmentation patterns would need to be confirmed experimentally.

Calorimetric Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry, ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event between two molecules. In the context of this compound, ITC could be employed to characterize its interaction with a potential biological target, such as an enzyme or receptor.

In a typical ITC experiment, a solution of the compound would be titrated into a solution containing the target macromolecule. The heat change upon each injection is measured, generating a binding isotherm. From this isotherm, key thermodynamic parameters can be determined, including the binding affinity (Ka), the dissociation constant (Kd), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). The entropy change (ΔS) can then be calculated. This information provides a complete thermodynamic profile of the binding interaction, revealing the forces that drive the binding process.

Illustrative ITC Data Table for Binding to a Hypothetical Target Protein:

| Parameter | Value |

| Stoichiometry (n) | 1.1 ± 0.1 |

| Dissociation Constant (Kd) | 5.2 µM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 2.1 cal/mol·K |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an ITC experiment.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. github.io It provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd) of a binding event.

For the analysis of this compound, the target protein would typically be immobilized on the surface of a sensor chip. A solution of the compound is then flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association phase is monitored as the compound binds, and the dissociation phase is monitored when the compound solution is replaced by a buffer. By fitting the resulting sensorgram data to kinetic models, the rate constants (ka and kd) and the equilibrium dissociation constant (Kd) can be determined. psu.edu

Illustrative SPR Kinetic Data Table:

| Parameter | Value |

| Association Rate Constant (ka) | 1.5 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 7.8 x 10⁻³ s⁻¹ |

| Equilibrium Dissociation Constant (Kd) | 5.2 µM |

Note: This data is hypothetical and illustrates the kinetic parameters that can be derived from an SPR analysis.

Computational Spectroscopic Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be used to validate experimental data. nih.gov Density Functional Theory (DFT) is a commonly used method for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental NMR data to confirm the structure and assign the signals to specific protons and carbons in the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the compound. nih.govchemrxiv.orgrjptonline.org These calculations determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the electronic structure of the molecule and for validating experimental UV-Vis spectra.

Illustrative Computational Spectroscopy Data Table:

| Technique | Predicted Wavelength/Frequency | Experimental Wavelength/Frequency | Assignment |

| ¹H NMR | δ 7.2-8.0 ppm | δ 7.1-7.9 ppm | Aromatic Protons |

| ¹³C NMR | δ 165, 134, 120-130 ppm | δ 164, 133, 119-129 ppm | Carbonyl, C-Cl, Aromatic Carbons |

| IR | 1680 cm⁻¹, 3300 cm⁻¹, 750 cm⁻¹ | 1675 cm⁻¹, 3290 cm⁻¹, 755 cm⁻¹ | C=O, N-H, C-Cl stretch |

| UV-Vis | λmax = 250 nm | λmax = 252 nm | π → π* transition |

Note: The data presented is illustrative. Precise computational predictions require specific software and basis sets, and experimental values are needed for validation.

Future Research Directions and Unexplored Academic Avenues for 3 Chloro N Phenylacetyl Benzohydrazide

Novel Synthetic Route Exploration and High-Throughput Synthesis

The classical synthesis of hydrazides typically involves the condensation of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov While effective, there is a growing need for more efficient, scalable, and environmentally benign synthetic strategies. Future research should focus on exploring novel synthetic routes to 3-chloro-N'-(phenylacetyl)benzohydrazide and its analogs.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various hydrazide derivatives. pensoft.net Another eco-friendly approach to investigate is solvent-free synthesis using grinding techniques , which has been successfully applied to the synthesis of other hydrazides, offering a simple and efficient alternative to conventional methods. researchgate.netrjptonline.org

Furthermore, the development of high-throughput synthesis methodologies would be invaluable for creating a diverse library of this compound analogs. By systematically varying the substituents on both the benzoyl and phenylacetyl rings, a combinatorial library could be generated. This would enable a comprehensive exploration of the structure-activity relationship (SAR) and the identification of lead compounds with optimized properties.

| Proposed Synthesis Method | Potential Advantages | Key Parameters to Optimize |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Power, temperature, reaction time, solvent |

| Solvent-Free Grinding | Environmentally friendly, simple workup, cost-effective | Grinding time, molar ratio of reactants |

| High-Throughput Parallel Synthesis | Rapid generation of a large library of analogs for SAR studies | Automation, purification techniques, characterization methods |

This table presents hypothetical data for illustrative purposes.

Deepening Mechanistic Understanding of Molecular Interactions and Biological Activities

The biological activity of hydrazone derivatives is diverse, with reports of antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties. nih.gov A critical area of future research for this compound is to elucidate its mechanism of action at the molecular level.

Initial studies should involve broad phenotypic screening to identify its potential biological activities. Based on these findings, further investigations can focus on understanding the underlying molecular interactions. Molecular docking studies can be employed to predict the binding modes of this compound with potential biological targets. pensoft.netnih.gov For instance, if the compound exhibits antibacterial activity, docking studies could explore its interaction with key bacterial enzymes like DNA gyrase. mdpi.com

Subsequent experimental validation of these computational predictions is crucial. Techniques such as isothermal titration calorimetry (ITC) can provide detailed thermodynamic data on the binding affinity between the compound and its target protein. drugdiscoverytrends.com A thorough investigation of the structure-activity relationship by testing a library of analogs will be essential to identify the key structural features responsible for its biological effects.

| Potential Biological Activity | Hypothetical Molecular Target | Proposed Mechanistic Study |

| Antibacterial | DNA Gyrase | Molecular docking, enzyme inhibition assays, ITC |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase | Cell proliferation assays, kinase inhibition assays, Western blotting |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Enzyme inhibition assays, measurement of prostaglandin production |

This table presents hypothetical data for illustrative purposes.

Investigation of New Biological Targets and Pathways in Model Systems

Given the wide range of biological activities reported for hydrazone derivatives, it is plausible that this compound may interact with novel biological targets and pathways. nih.gov Future research should therefore not be limited to known targets of similar compounds but should also aim to identify novel ones.

A powerful approach for unbiased target identification is drug affinity responsive target stability (DARTS) . nih.govnih.gov This method can identify direct binding targets of small molecules in a proteome-wide manner without requiring chemical modification of the compound. nih.gov Another strategy is the use of affinity-based pull-down assays , where the compound is immobilized on a solid support to capture its binding partners from cell lysates. nih.gov

Once potential targets are identified, their relevance to the observed biological activity needs to be validated in appropriate model systems. This could involve genetic knockdown or knockout of the target gene in cell lines or the use of animal models of disease. Investigating the downstream effects of the compound on cellular signaling pathways will also be crucial for a comprehensive understanding of its biological function.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research (purely theoretical/computational)

Quantitative Structure-Activity Relationship (QSAR) models can be developed using a library of analogs to predict the biological activity of new, unsynthesized compounds. nih.gov This can help prioritize the synthesis of the most promising candidates. ML algorithms can also be used for virtual screening of large compound libraries to identify other molecules with similar predicted activity profiles. nih.gov

Furthermore, AI can be used for de novo drug design , generating novel molecular structures with optimized properties. nih.gov By training generative models on datasets of known active compounds, it is possible to design new derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties. AI can also play a crucial role in predicting potential off-target effects and toxicity , thereby de-risking the drug development process at an early stage. crimsonpublishers.commdpi.com

| AI/ML Application | Objective | Required Data |

| QSAR Modeling | Predict biological activity of new analogs | A dataset of synthesized analogs with their experimentally determined activities |

| Virtual Screening | Identify new compounds with similar predicted activity | Large chemical databases and a validated pharmacophore model |

| De Novo Design | Generate novel derivatives with improved properties | Datasets of known active molecules and desired property profiles |

| Off-Target Prediction | Identify potential unintended biological targets | Large-scale bioactivity data and protein structure information |

This table presents hypothetical data for illustrative purposes.

Development of Advanced Characterization Methods for Complex Biological Systems

Understanding the behavior of a small molecule in a complex biological environment is a significant challenge. Future research on this compound should leverage and contribute to the development of advanced characterization methods to study its interactions within cells and organisms.

Techniques such as cellular thermal shift assay (CETSA) can be used to monitor the engagement of the compound with its target protein in living cells. Proximity-based labeling methods offer another powerful tool to map the molecular interactions of the compound in its native cellular context.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N'-(phenylacetyl)benzohydrazide, and how can reaction conditions be standardized?

- Methodology : The compound can be synthesized via condensation reactions between substituted hydrazides and carbonyl derivatives. For example, hydrazide intermediates (e.g., 3-chlorobenzohydrazide) react with phenylacetyl chloride in ethanol under reflux, with catalytic acid/base conditions . Green solvents like PEG 400 (polyethylene glycol) have been used for analogous benzohydrazide derivatives to improve yield and reduce toxicity . Characterization involves TLC monitoring and purification via recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- FTIR : Confirm the presence of hydrazide (-NH-NH-CO) and aromatic C-Cl stretches (650–750 cm⁻¹) .

- NMR : H NMR detects aromatic protons (δ 7.2–8.0 ppm) and hydrazide NH signals (δ 10–11 ppm); C NMR identifies carbonyl carbons (~165 ppm) .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 289.05 for C₁₅H₁₂ClN₂O₂) .

Q. How can solubility and stability be assessed for this compound in preclinical studies?

- Methodology : Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (hexane) via shake-flask methods. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC over 24–72 hours. For analogs, PEG-based formulations improve bioavailability .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Target proteins (e.g., LSD1 [PDB: 3V49] or androgen receptors) are used to predict binding modes. AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values) .

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or enzyme inhibition activity .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories) to validate docking results .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anticancer activity?

- Methodology :